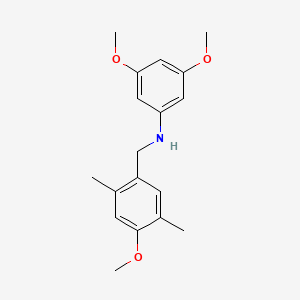![molecular formula C12H15N5O2S B5712417 1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as EFA, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of EFA involves the inhibition of various enzymes and proteins involved in the growth and survival of cancer cells and the regulation of inflammation. EFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression. By inhibiting these enzymes and proteins, EFA can reduce inflammation and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
EFA has been shown to have various biochemical and physiological effects. Studies have shown that EFA can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, EFA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
EFA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, EFA has been shown to have low toxicity and can be used in various cell lines and animal models. However, there are some limitations to using EFA in lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, EFA can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on EFA. One area of research is the development of more stable and potent analogs of EFA. Additionally, research can focus on the optimization of the synthesis method to improve the yield and purity of EFA. Further studies can also explore the potential use of EFA in combination with other therapeutic agents for the treatment of cancer and other diseases. Finally, research can focus on the elucidation of the molecular mechanisms underlying the effects of EFA, which can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, EFA is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. The synthesis of EFA involves several steps, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research can focus on the development of more stable and potent analogs of EFA, optimization of the synthesis method, and elucidation of its molecular mechanisms.
Synthesemethoden
The synthesis of EFA involves the reaction of 2-furylmethylamine with carbon disulfide to form 2-furylmethyl dithiocarbamate. This intermediate is then reacted with ethyl hydrazinecarboxylate to form 1-ethyl-4-(2-furylmethylamino)-1H-pyrazole-5-carboxamide. The final step involves the reaction of this intermediate with thionyl chloride to form EFA.
Wissenschaftliche Forschungsanwendungen
EFA has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that EFA has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues. Additionally, EFA has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-ethyl-4-(furan-2-ylmethylcarbamothioylamino)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-2-17-10(11(13)18)9(7-15-17)16-12(20)14-6-8-4-3-5-19-8/h3-5,7H,2,6H2,1H3,(H2,13,18)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRAOHXLZAXNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=S)NCC2=CC=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)


![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)


![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)
